molecular formula C9H9IN2O B1614345 3-Iodo-5-methoxy-6-methyl-1H-indazole CAS No. 1000343-52-1

3-Iodo-5-methoxy-6-methyl-1H-indazole

Cat. No.: B1614345
CAS No.: 1000343-52-1
M. Wt: 288.08 g/mol
InChI Key: IGWMGVJIHBEHFS-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-6-methyl-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methoxy-6-methyl-1H-indazole typically involves the iodination of a suitable indazole precursor. One common method includes the use of iodine and a strong oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The methoxy and methyl groups can be introduced through alkylation reactions using appropriate reagents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indazole derivatives. The process includes iodination, methylation, and methoxylation under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 3-Iodo-5-methoxy-6-methyl-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or substituents.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted indazoles.

    Oxidation Products: Oxidized derivatives of the indazole ring.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemistry: 3-Iodo-5-methoxy-6-methyl-1H-indazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: The compound is studied for its potential as a pharmacophore in drug design. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents. The unique substitution pattern of the compound makes it a candidate for targeting specific biological pathways.

Industry: In the chemical industry, it is used in the synthesis of advanced materials and as an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-6-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to its target, while the methoxy and methyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    3-Iodo-1H-indazole: Lacks the methoxy and methyl groups, which may result in different biological activities.

    5-Methoxy-1H-indazole:

    6-Methyl-1H-indazole: Lacks the iodine and methoxy groups, altering its chemical properties and uses.

Uniqueness: 3-Iodo-5-methoxy-6-methyl-1H-indazole is unique due to the combination of iodine, methoxy, and methyl groups on the indazole ring. This specific substitution pattern can lead to distinct chemical reactivity and biological activities, making it a valuable compound in research and development.

Properties

IUPAC Name

3-iodo-5-methoxy-6-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-3-7-6(4-8(5)13-2)9(10)12-11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWMGVJIHBEHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646662
Record name 3-Iodo-5-methoxy-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-52-1
Record name 3-Iodo-5-methoxy-6-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methoxy-6-methyl-1H-indazole
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3-Iodo-5-methoxy-6-methyl-1H-indazole
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3-Iodo-5-methoxy-6-methyl-1H-indazole
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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